(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol
Overview
Description
LLY-283 is an inhibitor of protein arginine methyltransferase 5 (PRMT5; IC50 = 22 nM). It is selective for PRMT5 over a panel of methyltransferases, including PRMT4, -6, and -7 at 1 μM. It reduces symmetric demethylation of SmBB' in MCF-7 cells (IC50 = 25 nM) and inhibits proliferation of various breast, gastric, hematological, lung, skin, and ovarian cancer cell lines (IC50s = 3-30 nM). LLY-283 (20 mg/kg) inhibits tumor growth in an A375 mouse xenograft model. It also disrupts alternative splicing events in, and inhibits proliferation and self-renewal of, patient-derived glioblastoma stem cells and increases survival in an orthotopic patient-derived xenograft (PDX) mouse model. See the Structural Genomics Consortium (SGC) website for more information.
LLY-283 is a potent and selective SAM-competitive chemical probe for PRMT5 (protein arginine methyltransferase 5).
Scientific Research Applications
Synthesis and Design
Design and Synthesis of Novel Dinucleotide Analogs : This compound has been used in the synthesis of dinucleotide analogs, showing the versatility of the molecule in creating new biologically relevant structures (Valiyev, Abbasov, Liu, & Tsai, 2010).
Development of Antiviral Agents : It serves as a key component in the synthesis of compounds with potent inhibitory activity against dengue virus, demonstrating its potential in antiviral drug development (Chen et al., 2010).
Anticancer Research
Synthesis of Anticancer Agents : The compound is instrumental in creating new pyrazolopyrimidines derivatives, which have shown anticancer and anti-5-lipoxygenase activities, highlighting its role in cancer research (Rahmouni et al., 2016).
Dual Inhibitors of Cancer-Related Enzymes : It has been used to synthesize compounds that inhibit both dihydrofolate reductase and thymidylate synthase, offering a dual approach to targeting cancer (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Glycosidase Inhibition
Glycosidase Inhibitors for Cancer and Other Diseases : Derivatives of this compound are found to be selective α-mannosidase inhibitors, showing potential in treating various diseases, including cancer (Popowycz et al., 2001).
Functionalized Derivatives in Tumor Growth Inhibition : It's used in the synthesis of functionalized pyrrolidines, which inhibit human tumor cell growth, marking its importance in oncology research (Fiaux et al., 2005).
Diverse Biological Activities
Antioxidant and Antimicrobial Agents : Synthesized substituted chromene compounds derived from this molecule have shown potential analgesic, anticonvulsant, antioxidant, and antimicrobial activities, indicating its broad biological applications (Abdelwahab & Fekry, 2022).
Nonclassical Antifolate Inhibitors : This compound has been used in the synthesis of nonclassical antifolate inhibitors of thymidylate synthase, suggesting its use in creating novel therapeutics (Gangjee et al., 1996).
Glycosidase Inhibitory Activities : Its derivatives are studied for inhibitory activities toward glycosidases, potentially impacting the treatment of diseases related to glycoside metabolism (Popowycz et al., 2004).
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOOWAHTEXIWBO-QFRSUPTLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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